molecular formula C19H15ClFNOS B11336335 N-(3-chloro-4-methylphenyl)-4-fluoro-N-(thiophen-2-ylmethyl)benzamide

N-(3-chloro-4-methylphenyl)-4-fluoro-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11336335
M. Wt: 359.8 g/mol
InChI Key: ASKMHWQSHPZVBH-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-4-fluoro-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chlorinated methylphenyl group, a fluorinated benzamide moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-4-fluoro-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-4-methylaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This step forms the intermediate 3-chloro-4-methylphenyl-4-fluorobenzamide. Subsequently, this intermediate is reacted with thiophen-2-ylmethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-4-fluoro-N-[(thiophen-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives .

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-4-fluoro-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-4-fluoro-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors. The thiophene ring can participate in π-π interactions, while the chlorinated methylphenyl group can influence the compound’s overall lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-methylphenyl)-4-fluoro-N-[(thiophen-2-yl)methyl]benzamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a thiophene ring distinguishes it from other similar compounds, potentially leading to different reactivity and interactions in various applications .

Properties

Molecular Formula

C19H15ClFNOS

Molecular Weight

359.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-fluoro-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15ClFNOS/c1-13-4-9-16(11-18(13)20)22(12-17-3-2-10-24-17)19(23)14-5-7-15(21)8-6-14/h2-11H,12H2,1H3

InChI Key

ASKMHWQSHPZVBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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